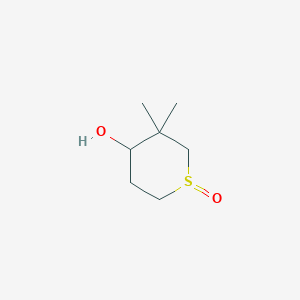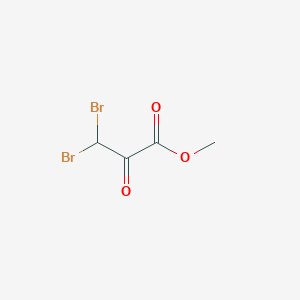
Dipotassium 2,6-naphthalenedisulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dipotassium 2,6-naphthalenedisulfonate is a chemical compound with the molecular formula C10H6K2O6S2. It is a salt derived from 2,6-naphthalenedisulfonic acid, where the hydrogen atoms of the sulfonic acid groups are replaced by potassium ions. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dipotassium 2,6-naphthalenedisulfonate can be synthesized through several methods. One common method involves the fusion of 2,6-naphthalenedisulfonic acid with potassium hydroxide. The reaction typically takes place at elevated temperatures, resulting in the formation of the dipotassium salt .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors where 2,6-naphthalenedisulfonic acid is treated with potassium hydroxide under controlled conditions. The reaction mixture is then purified to obtain the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
Dipotassium 2,6-naphthalenedisulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthalene derivatives.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The sulfonate groups can be substituted with other functional groups in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like alkyl halides and aryl halides are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various naphthalene derivatives, which can be further utilized in different chemical processes .
Applications De Recherche Scientifique
Dipotassium 2,6-naphthalenedisulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other chemical compounds.
Biology: The compound is employed in studies involving molecular recognition and binding interactions.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of dipotassium 2,6-naphthalenedisulfonate involves its interaction with various molecular targets. The sulfonate groups in the compound can form strong ionic bonds with positively charged sites on proteins and other biomolecules. This interaction can influence the structure and function of these molecules, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Disodium 2,6-naphthalenedisulfonate
- Disodium 1,5-naphthalenedisulfonate
- Dipotassium 2-naphthol-6,8-disulfonate
Uniqueness
Dipotassium 2,6-naphthalenedisulfonate is unique due to its specific molecular structure, which allows it to form stable complexes with various metal ions and organic molecules. This property makes it particularly useful in applications requiring strong ionic interactions .
Propriétés
Formule moléculaire |
C10H6K2O6S2 |
|---|---|
Poids moléculaire |
364.5 g/mol |
Nom IUPAC |
dipotassium;naphthalene-2,6-disulfonate |
InChI |
InChI=1S/C10H8O6S2.2K/c11-17(12,13)9-3-1-7-5-10(18(14,15)16)4-2-8(7)6-9;;/h1-6H,(H,11,12,13)(H,14,15,16);;/q;2*+1/p-2 |
Clé InChI |
KCXKCSAUAYYDLG-UHFFFAOYSA-L |
SMILES canonique |
C1=CC2=C(C=CC(=C2)S(=O)(=O)[O-])C=C1S(=O)(=O)[O-].[K+].[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[4-[2-[6-Amino-8-[(6-bromo-1,3-benzodioxol-5-yl)sulfanyl]purin-9-yl]ethyl]piperidin-1-yl]-2-hydroxypropan-1-one](/img/structure/B13656086.png)
![[(4-Methoxyphenyl)imino]dimethyl-lambda6-sulfanone](/img/structure/B13656090.png)


![bis[(1R,2S,5R)-2-isopropyl-5-methylcyclohexyl] [(R)-hydroxy(2-methoxyphenyl)methyl]phosphonate](/img/structure/B13656101.png)

![3-[Tert-butyl-[2-(2,4-difluorophenyl)-2-hydroxyethyl]amino]propanenitrile](/img/structure/B13656113.png)
![(2,5-Dioxopyrrolidin-1-yl) 6-[3,3-dimethyl-2-[3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indol-1-yl]hexanoate;chloride](/img/structure/B13656116.png)





